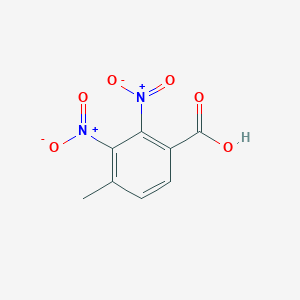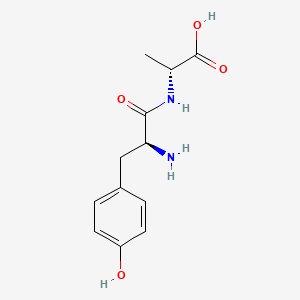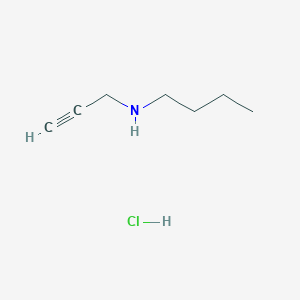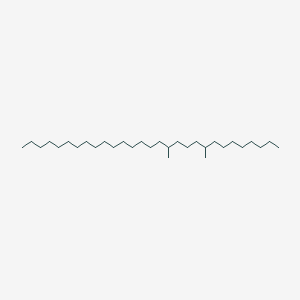![molecular formula C38H31O3P B14472663 Bis(4-benzylphenyl) [1,1'-biphenyl]-4-yl phosphite CAS No. 65178-76-9](/img/structure/B14472663.png)
Bis(4-benzylphenyl) [1,1'-biphenyl]-4-yl phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-benzylphenyl) [1,1’-biphenyl]-4-yl phosphite is an organophosphorus compound known for its unique structural and chemical properties. This compound is characterized by the presence of phosphite groups attached to a biphenyl backbone, making it a versatile ligand in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-benzylphenyl) [1,1’-biphenyl]-4-yl phosphite typically involves the reaction of 4-benzylphenyl derivatives with phosphorous trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphite groups. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of Bis(4-benzylphenyl) [1,1’-biphenyl]-4-yl phosphite involves large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the product. The final product is then subjected to rigorous quality control tests to ensure its purity and efficacy.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-benzylphenyl) [1,1’-biphenyl]-4-yl phosphite undergoes various chemical reactions, including:
Oxidation: The phosphite group can be oxidized to form phosphates.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Hydrolysis: The phosphite group can be hydrolyzed to form phosphonic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Substitution: Electrophilic reagents such as bromine (Br2) and nitric acid (HNO3) are used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Oxidation: Formation of bis(4-benzylphenyl) [1,1’-biphenyl]-4-yl phosphate.
Substitution: Formation of substituted aromatic derivatives.
Hydrolysis: Formation of phosphonic acids and phenolic compounds.
Aplicaciones Científicas De Investigación
Bis(4-benzylphenyl) [1,1’-biphenyl]-4-yl phosphite has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a stabilizer in polymers and as an additive in lubricants to enhance their performance.
Mecanismo De Acción
The mechanism of action of Bis(4-benzylphenyl) [1,1’-biphenyl]-4-yl phosphite involves its interaction with molecular targets such as enzymes and receptors. The phosphite group can donate electron pairs to metal ions, forming stable complexes that can modulate the activity of enzymes. Additionally, the aromatic rings can interact with hydrophobic pockets in proteins, influencing their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
- Tris(2,4-di-tert-butylphenyl) phosphite
- Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite
- Triphenyl phosphite
Uniqueness
Bis(4-benzylphenyl) [1,1’-biphenyl]-4-yl phosphite stands out due to its unique biphenyl backbone, which provides enhanced stability and reactivity compared to other phosphite compounds. Its ability to form stable complexes with metal ions makes it a valuable ligand in various catalytic processes.
Propiedades
Número CAS |
65178-76-9 |
|---|---|
Fórmula molecular |
C38H31O3P |
Peso molecular |
566.6 g/mol |
Nombre IUPAC |
bis(4-benzylphenyl) (4-phenylphenyl) phosphite |
InChI |
InChI=1S/C38H31O3P/c1-4-10-30(11-5-1)28-32-16-22-36(23-17-32)39-42(41-38-26-20-35(21-27-38)34-14-8-3-9-15-34)40-37-24-18-33(19-25-37)29-31-12-6-2-7-13-31/h1-27H,28-29H2 |
Clave InChI |
USLNGMFSSFYGED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OP(OC3=CC=C(C=C3)CC4=CC=CC=C4)OC5=CC=C(C=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14472585.png)


![{1-[(Propan-2-yl)sulfanyl]ethyl}benzene](/img/structure/B14472612.png)

![1-Methyl-2-[(1-octadecylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium](/img/structure/B14472620.png)
![4,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14472621.png)

![2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol](/img/structure/B14472632.png)




